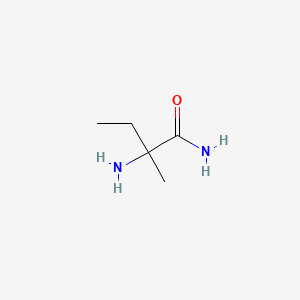

2-Amino-2-methylbutanamide

Description

2-Amino-2-methylbutanamide (CAS 59209-90-4) is an organic compound with the molecular formula C₅H₁₂N₂O and a molar mass of 116.16 g/mol. Predicted physical properties include a density of 1.004 g/cm³, boiling point of 241°C, and a pKa of 16.07, indicating weak basicity under physiological conditions .

Properties

IUPAC Name |

2-amino-2-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-5(2,7)4(6)8/h3,7H2,1-2H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYOSYIKDVALRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59209-90-4 | |

| Record name | 2-amino-2-methylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-methylbutanenitrile with ammonia under specific conditions to yield the desired amide. Another method includes the hydrolysis of 2-amino-2-methylbutanenitrile in the presence of a strong acid or base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylbutanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-2-methylbutanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be utilized in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-methylbutanamide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds and compounds. The amino group in its structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in different environments .

Comparison with Similar Compounds

2-Amino-2,3-dimethylbutanamide

- Molecular Formula : C₆H₁₄N₂O

- Molecular Weight : 130.19 g/mol

- Key Properties: Synthesized from 2-amino-2,3-dimethylbutanonitrile and sulfuric acid, forming a racemic mixture of enantiomers . Crystal structure Monoclinic system (space group P2₁/c), with unit cell parameters a = 12.1766 Å, b = 6.1741 Å, c = 10.2322 Å, and β = 94.682° . Intermolecular N–H⋯O hydrogen bonds create a 3D network, influencing stability and solubility .

- Applications: Intermediate in synthesizing imidazolinone herbicides (e.g., racemic mixtures used as weedicides) .

3-oxo-2-Phenylbutanamide

2-Amino-2-methylbutanoic Acid

- Molecular Formula: C₅H₁₁NO₂

- Molecular Weight : 117.15 g/mol

- Key Properties: Carboxylic acid derivative of 2-amino-2-methylbutanamide, with a hydrate form [(S)-(+)-isomer] . No significant hazards reported, making it suitable for biochemical research .

- Applications : Intermediate in peptide synthesis and chiral resolution studies .

Methyl 2-Aminobutanoate Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol (R/S enantiomers)

- Key Properties :

- Applications : Building block in asymmetric synthesis and pharmaceutical intermediates .

Structural and Functional Comparison

Functional Group Analysis

- Amide vs. Carboxylic Acid: this compound’s amide group confers stability against hydrolysis compared to the carboxylic acid in 2-amino-2-methylbutanoic acid, which is more reactive in condensation reactions .

- Branching Effects: The dimethyl substitution in 2-amino-2,3-dimethylbutanamide increases steric hindrance, reducing enzymatic degradation rates in herbicidal applications .

Biological Activity

2-Amino-2-methylbutanamide, also known as amantadine, is an organic compound that has garnered considerable attention due to its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features an amino group and a branched amide functional group, which contribute to its biological activity. The compound’s structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors:

- Histone Deacetylase (HDAC) Inhibition : This compound has been shown to inhibit HDAC enzymes, particularly HDAC1 and HDAC2. By inhibiting these enzymes, this compound promotes histone acetylation, leading to altered gene expression and cellular behavior.

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly dopamine pathways. This modulation can affect various neurological functions and has implications for treating neurodegenerative diseases.

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Numerous studies have reported the compound's antiproliferative effects on various cancer cell lines:

- In Vitro Studies : Research demonstrated that derivatives of similar amides can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 10 to 33 nM.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Its structural features enhance its binding affinity to bacterial enzymes, making it a candidate for antibiotic development .

Neuroprotective Effects

In animal models, this compound has shown potential neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells. This suggests its utility in treating conditions like Parkinson's disease .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Cancer Treatment : A study involving the administration of the compound in mice bearing tumors showed significant tumor size reduction compared to control groups. The mechanism was linked to enhanced apoptosis in cancer cells due to HDAC inhibition.

- Neurodegenerative Disease Models : In models of neurodegeneration, the compound improved motor function and reduced neuroinflammation, indicating its potential as a therapeutic agent for diseases like Alzheimer's.

- Antimicrobial Efficacy : In vitro testing against resistant bacterial strains demonstrated that this compound effectively inhibited bacterial growth, suggesting its potential as a new antibiotic agent .

Research Findings Summary Table

| Activity Type | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | IC50 values: 10 - 33 nM in MCF-7/MDA-MB-231 |

| Antimicrobial | Activity against various pathogens | Effective against resistant strains |

| Neuroprotective | Modulation of neurotransmitter release | Improved outcomes in neurodegenerative models |

| HDAC Inhibition | Altered gene expression through enzyme inhibition | Significant changes in cellular behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.